molecular formula C15H17NO3S2 B2682153 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine CAS No. 2034562-34-8

1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2682153
CAS No.: 2034562-34-8
M. Wt: 323.43
InChI Key: FLSRQROQDLFYOO-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine is an organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a thiophen-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves the reaction of piperidine with phenylsulfonyl chloride and thiophen-3-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the piperidine ring, making it more nucleophilic.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenylsulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with various molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophen-3-yloxy group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their function. The piperidine ring provides structural rigidity and influences the overall conformation of the molecule, affecting its biological activity.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)piperidine: Lacks the thiophen-3-yloxy group, which may result in different biological activities.

    4-(Thiophen-3-yloxy)piperidine:

    1-(Phenylsulfonyl)-4-(methoxy)piperidine: Substitutes the thiophen-3-yloxy group with a methoxy group, altering its electronic properties and reactivity.

Uniqueness: 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine is unique due to the presence of both the phenylsulfonyl and thiophen-3-yloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-thiophen-3-yloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c17-21(18,15-4-2-1-3-5-15)16-9-6-13(7-10-16)19-14-8-11-20-12-14/h1-5,8,11-13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSRQROQDLFYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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